molecular formula C10H6F2O4 B2356389 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid CAS No. 2260933-09-1

7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid

Cat. No.: B2356389
CAS No.: 2260933-09-1
M. Wt: 228.151
InChI Key: QDJHRRBNHGIATM-UHFFFAOYSA-N
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Description

7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid is a chemical compound characterized by the presence of a difluoromethoxy group attached to a benzofuran ring, which is further substituted with a carboxylic acid group

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific signaling pathways involved in fibrosis sets it apart from other similar compounds.

Properties

IUPAC Name

7-(difluoromethoxy)-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O4/c11-10(12)16-6-3-1-2-5-4-7(9(13)14)15-8(5)6/h1-4,10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJHRRBNHGIATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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